molecular formula C13H10O5S B6406424 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% CAS No. 1261927-36-9

5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%

Cat. No. B6406424
CAS RN: 1261927-36-9
M. Wt: 278.28 g/mol
InChI Key: XCLKXFYUNOPGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid (5-HMCTB) is an important organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and ethanol, and is usually found in the form of a 95% pure solution. 5-HMCTB is used in a variety of laboratory experiments and applications, including organic synthesis, enzymology, and biochemistry.

Scientific Research Applications

5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% has a wide range of scientific research applications, including organic synthesis, enzymology, and biochemistry. It is used as a reagent in organic synthesis to catalyze the formation of various organic compounds. In enzymology, 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is used to study the effects of various enzymes on the metabolism of organic compounds. In biochemistry, it is used to study the biochemical and physiological effects of various compounds on living organisms.

Mechanism of Action

5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% works by inhibiting the activity of certain enzymes. It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of enzyme activity can have a variety of effects on biochemical and physiological processes, depending on the enzyme that is affected.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% depend on the enzyme that it inhibits. In general, it can inhibit the activity of enzymes involved in the metabolism of organic compounds, leading to an accumulation of these compounds in the body. This can have a variety of effects, including changes in hormone levels, changes in metabolism, and changes in cell function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% in lab experiments is that it is relatively easy to synthesize and is highly soluble in water and ethanol. This makes it ideal for use in a variety of laboratory applications. However, it is important to note that 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is a potent inhibitor of certain enzymes, and should be handled with caution.

Future Directions

The potential future directions for 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% are numerous. It could be used to study the effects of various enzymes on the metabolism of organic compounds, as well as to study the biochemical and physiological effects of various compounds on living organisms. Additionally, 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% could be used to develop new drugs or treatments for various diseases, as well as to develop new synthetic methods for the production of organic compounds. Finally, 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% could be used to develop new methods for the detection and quantification of various compounds in biological samples.

Synthesis Methods

5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% is typically synthesized by reacting benzoic acid and 5-hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]thiophene. The reaction is usually carried out in aqueous solution at a temperature of around 100°C, and is catalyzed by a strong base such as sodium hydroxide. The reaction produces a 95% pure solution of 5-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%.

properties

IUPAC Name

3-hydroxy-5-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5S/c1-18-13(17)11-5-9(6-19-11)7-2-8(12(15)16)4-10(14)3-7/h2-6,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLKXFYUNOPGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690984
Record name 3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-36-9
Record name 2-Thiophenecarboxylic acid, 4-(3-carboxy-5-hydroxyphenyl)-, 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261927-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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